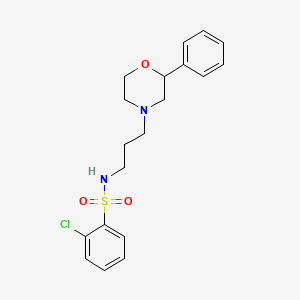

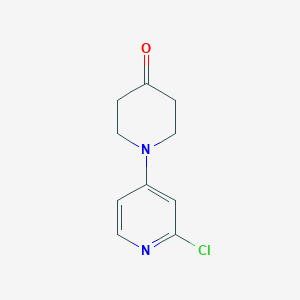

![molecular formula C26H21N3O3S2 B2442886 4-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)-N-(8H-indeno[1,2-d]tiazol-2-il)benzamida CAS No. 681164-07-8](/img/structure/B2442886.png)

4-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)-N-(8H-indeno[1,2-d]tiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is an intricate chemical compound with significant implications in various fields of scientific research. This compound features a complex structure, combining elements of isoquinoline, indeno-thiazole, and benzamide, making it a notable subject for studies in organic chemistry, pharmacology, and materials science.

Aplicaciones Científicas De Investigación

Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

Biology and Medicine

Pharmacology: : Its structural complexity makes it a candidate for drug discovery, potentially acting as a modulator for various biochemical pathways.

Biological Studies: : Used in studying the interactions between sulfonyl and benzamide groups with biological macromolecules.

Industry

Materials Science:

Agriculture: : Research into its use as a template for designing novel agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in viral replication, making it an attractive target for antiviral drugs .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity . This interaction disrupts the viral replication process, thereby inhibiting the proliferation of the virus . The representative compound 7a, a derivative of the compound, displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Biochemical Pathways

The inhibition of the 3CL pro enzyme disrupts the viral replication process . This disruption affects the life cycle of the virus, preventing it from proliferating and infecting new cells .

Result of Action

The result of the compound’s action is the inhibition of viral replication . By disrupting the activity of the 3CL pro enzyme, the compound prevents the virus from proliferating and infecting new cells . This can help to control the spread of the virus and reduce the severity of the infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves multiple steps:

Preparation of Isoquinoline Derivative: : The isoquinoline derivative can be synthesized through a Bischler-Napieralski reaction, involving cyclization of a β-phenylethylamine derivative.

Formation of the Indeno-thiazole Core: : This involves a condensation reaction of thiazole with indene, often using a strong acid as a catalyst.

Sulfonylation Reaction: : The sulfonylation of the dihydroisoquinoline with a sulfonyl chloride provides the sulfonyl group.

Amidation: : Finally, the benzamide group is introduced through an amidation reaction with the indeno-thiazole derivative, using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would require robust scaling-up of the laboratory synthesis process. This often involves:

Optimizing reaction conditions to increase yield and purity.

Implementing continuous flow reactions to ensure consistent quality.

Using automated reactors for precise control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound may undergo oxidation reactions, particularly at the isoquinoline and indeno-thiazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Reduction reactions can occur, particularly at the sulfonyl group, using reagents like lithium aluminium hydride or borohydrides.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially at the benzamide and isoquinoline rings.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide

Reducing Agents: : Lithium aluminium hydride, sodium borohydride

Coupling Agents: : EDCI, DCC (N,N’-Dicyclohexylcarbodiimide)

Major Products

Oxidized derivatives with changes mainly at the isoquinoline and indeno-thiazole rings.

Reduced products, which may feature altered sulfonyl groups or simplified aromatic structures.

Comparación Con Compuestos Similares

Compared to other compounds with similar structures, such as those containing only isoquinoline or indeno-thiazole groups, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide stands out due to the combination of its functional groups. Similar compounds include:

Isoquinoline-based compounds: : Often used in pharmaceutical applications for their broad biological activity.

Indeno-thiazole derivatives: : Known for their roles in materials science and organic electronics.

What do you think? Got any further questions?

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S2/c30-25(28-26-27-24-22-8-4-3-6-19(22)15-23(24)33-26)18-9-11-21(12-10-18)34(31,32)29-14-13-17-5-1-2-7-20(17)16-29/h1-12H,13-16H2,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWWAFPUQPKPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)

![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2442815.png)

![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)

![N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2442825.png)